REACTION_SMILES
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[CH2:18]([N:19]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[CH3:1][O:2][C:3]([c:4]1[c:5]([C:6]([OH:7])=[O:8])[c:9]([F:16])[c:10]([F:15])[c:11]([F:14])[c:12]1[F:13])=[O:17]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:9]([F:16])[c:10]([F:15])[c:11]([F:14])[c:12]1[F:13])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCN(CCCCCCCC)CCCCCCCC
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Name
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COC(=O)c1c(F)c(F)c(F)c(F)c1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(F)c(F)c(F)c(F)c1C(=O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(F)c(F)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |